5,8-Dibromoquinoline-4-carboxylic acid
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Overview
Description
5,8-Dibromoquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5Br2NO2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of bromine atoms at the 5 and 8 positions and a carboxylic acid group at the 4 position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5,8-Dibromoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dibromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinoline-4-carboxylic acid
- 5,8-Dichloroquinoline-4-carboxylic acid
- 5,8-Diiodoquinoline-4-carboxylic acid
Uniqueness
5,8-Dibromoquinoline-4-carboxylic acid is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H5Br2NO2 |
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Molecular Weight |
330.96 g/mol |
IUPAC Name |
5,8-dibromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-1-2-7(12)9-8(6)5(10(14)15)3-4-13-9/h1-4H,(H,14,15) |
InChI Key |
RZQYHRRHORWWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=CC=N2)C(=O)O)Br |
Origin of Product |
United States |
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